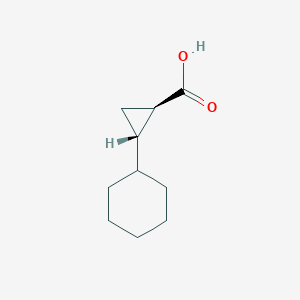

trans-2-Cyclohexyl-cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

(1R,2S)-2-cyclohexylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h7-9H,1-6H2,(H,11,12)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTOEUCUCXPIED-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2C[C@H]2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-Cyclohexyl-cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a cyclohexyl-substituted alkene, followed by carboxylation. One common method includes the use of diazo compounds and transition metal catalysts to facilitate the cyclopropanation reaction .

Industrial Production Methods: : Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: : Trans-2-Cyclohexyl-cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The cyclopropane ring can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: : Trans-2-Cyclohexyl-cyclopropanecarboxylic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block for various chemical transformations.

Biology and Medicine: : In biological and medicinal research, this compound is studied for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: : In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its applications range from the production of polymers to the development of novel materials with unique properties.

Mechanism of Action

The mechanism by which trans-2-Cyclohexyl-cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring and carboxylic acid group can participate in various chemical reactions, influencing biological pathways and molecular interactions. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in different chemical and biological processes.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1: Physical Properties of trans-2-Substituted Cyclopropanecarboxylic Acids

Key Observations :

- Cyclohexyl vs. Phenyl : The cyclohexyl group in the target compound is bulkier and more hydrophobic than phenyl, likely reducing solubility in polar solvents compared to trans-2-phenyl derivatives .

- Fluorinated Derivatives : Difluoromethyl and trifluoromethyl groups enhance acidity due to electron-withdrawing effects, making these analogs stronger acids than the cyclohexyl variant .

Electronic and Steric Effects

Acidity :

- The trifluoromethyl group in (±)-trans-2-(Trifluoromethyl)-cyclopropanecarboxylic acid significantly lowers the pKa of the carboxylic acid group compared to non-fluorinated analogs. In contrast, the cyclohexyl group (electron-donating via hyperconjugation) would result in a higher pKa .

Reactivity :

- Esters like trans-2-(3-chlorophenyl)-cyclopropanecarboxylic acid methyl ester are less acidic but offer reactivity for hydrolysis or nucleophilic substitution at the ester group, unlike the carboxylic acid derivatives .

- Allyl-substituted analogs (e.g., 2,2-dimethyl-3-(2-propenyl)cyclopropanecarboxylic acid) may undergo addition reactions, whereas the cyclohexyl group primarily contributes steric hindrance .

Biological Activity

trans-2-Cyclohexyl-cyclopropanecarboxylic acid (trans-2-Cyclohexyl-CPCA) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the synthesis, pharmacological characterization, and biological implications of trans-2-Cyclohexyl-CPCA, focusing on its role as a ligand for G-protein-coupled receptors (GPCRs), particularly GPR88.

The synthesis of trans-2-Cyclohexyl-CPCA involves standard organic reactions, including cyclopropanation techniques and carboxylic acid formation. The compound's unique cyclohexyl substitution provides distinct steric and electronic properties that enhance its biological activity compared to simpler analogs.

Pharmacological Characterization

Research has shown that trans-2-Cyclohexyl-CPCA acts as an agonist for the orphan GPCR GPR88. In a study conducted on HEK293 cells expressing GPR88, trans-2-Cyclohexyl-CPCA inhibited isoproterenol-stimulated cAMP accumulation in a concentration-dependent manner, indicating its role in modulating intracellular signaling pathways via Gα_i protein coupling. The effective concentration (EC50) for this inhibition was determined to be approximately 877 nM, with variations noted among its diastereomers .

Table 1: Summary of Biological Activity Data for trans-2-Cyclohexyl-CPCA

| Compound | EC50 (nM) | Mechanism of Action |

|---|---|---|

| trans-2-Cyclohexyl-CPCA | 877 | GPR88 Agonist via Gα_i |

| (1R*,2R*)-Isomer | 603 | More potent GPR88 Agonist |

| (1S*,2S*)-Isomer | 373 | Less potent |

Case Studies

In vivo studies are ongoing to further elucidate the physiological roles of trans-2-Cyclohexyl-CPCA. Preliminary findings suggest that it may influence behavioral responses associated with psychiatric disorders, given the receptor's involvement in striatal function regulation .

One notable study investigated the structural activity relationship (SAR) of various analogs of trans-2-Cyclohexyl-CPCA. The findings indicated that modifications to the cyclohexyl group could significantly alter potency and receptor selectivity, emphasizing the importance of structural features in drug design .

Potential Therapeutic Applications

Trans-2-Cyclohexyl-CPCA is being explored for its therapeutic potential in treating conditions linked to dysregulation of GPCR pathways, such as anxiety and depression. Its ability to selectively activate GPR88 presents opportunities for developing targeted therapies with fewer side effects compared to non-selective GPCR modulators.

Q & A

Q. Can this compound act as a precursor for fluorescent probes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.